2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
Description
This compound features a 1H-benzo[d]imidazole core linked via a piperazine ring to a 1H-imidazol-4-ylsulfonyl group. The sulfonyl-piperazine moiety enhances solubility and modulates pharmacokinetic properties, while the benzoimidazole core is a common pharmacophore in anticancer and antimicrobial agents .
Properties
IUPAC Name |
2-[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c21-23(22,13-9-15-10-16-13)20-7-5-19(6-8-20)14-17-11-3-1-2-4-12(11)18-14/h1-4,9-10H,5-8H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVIOVHJJZGFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CN=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves the condensation of benzimidazole derivatives with substituted piperazines. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For example, the benzimidazole nucleus can be condensed with various substituted piperazines under conventional heating or microwave-assisted conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its anxiolytic and anticancer properties, showing promise in preclinical studies.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of 2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form electrostatic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, such as anxiolytic or anticancer activity .
Comparison with Similar Compounds
Structural Analogues and Key Features
The table below highlights structural and synthetic differences between the target compound and related derivatives:
Pharmacological Implications
- Kinase Inhibition : Sulfonamide-linked derivatives (e.g., ) show BRAF V600E and MEK1/PI3K inhibition, suggesting the target compound may share similar mechanisms .
- Antimicrobial Potential: Imidazole-containing analogs (e.g., ) exhibit broad-spectrum activity, though this remains untested for the target compound .
Critical Analysis of Structural-Efficacy Relationships
- Sulfonyl Group : Enhances hydrogen bonding with kinase ATP pockets (e.g., MEK1), as seen in .
- Piperazine Flexibility : Facilitates conformational adaptation to binding sites, critical for dual kinase inhibitors .
- Limitations : Lack of direct bioactivity data for the target compound necessitates further in vitro testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
